molecular formula C9H12Cl2N2 B2355247 (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride CAS No. 2197055-11-9

(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B2355247
CAS No.: 2197055-11-9
M. Wt: 219.11
InChI Key: PDDNCFNQDFOEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a derivative of pyridine and cyclopropylmethanamine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring.

Scientific Research Applications

(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with cyclopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate (5-Chloropyridin-2-yl)(cyclopropyl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-chloropyridin-2-yl)-cyclopropylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDNCFNQDFOEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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